molecular formula C15H18FN5O2 B15214753 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- CAS No. 187231-63-6

3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)-

Cat. No.: B15214753
CAS No.: 187231-63-6
M. Wt: 319.33 g/mol
InChI Key: ZGFWWZRTBBIPCT-UHFFFAOYSA-N
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Description

3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cinnoline core, an amino group, a fluoro substituent, and a morpholinyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cinnoline Core: This step involves the cyclization of appropriate precursors to form the cinnoline ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Fluorination: The fluoro substituent is added using fluorinating agents under controlled conditions.

    Attachment of the Morpholinyl Ethyl Side Chain: This step involves the reaction of the cinnoline derivative with a morpholine derivative to introduce the morpholinyl ethyl side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cinnolinecarboxamide, 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propyl-
  • 3-Cinnolinecarboxamide, 4-amino-8-(2-fluoro-6-hydroxyphenyl)-N-propyl-

Uniqueness

3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(4-morpholinyl)ethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

187231-63-6

Molecular Formula

C15H18FN5O2

Molecular Weight

319.33 g/mol

IUPAC Name

4-amino-8-fluoro-N-(2-morpholin-4-ylethyl)cinnoline-3-carboxamide

InChI

InChI=1S/C15H18FN5O2/c16-11-3-1-2-10-12(17)14(20-19-13(10)11)15(22)18-4-5-21-6-8-23-9-7-21/h1-3H,4-9H2,(H2,17,19)(H,18,22)

InChI Key

ZGFWWZRTBBIPCT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=NN=C3C(=C2N)C=CC=C3F

Origin of Product

United States

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